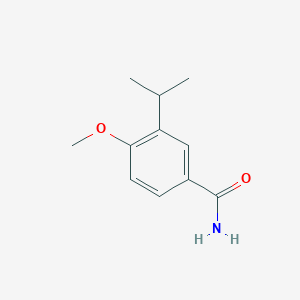![molecular formula C12H14N2O2 B13126046 6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)
6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bipyridine structure, which consists of two pyridine rings connected by a dihydro bridge and an ethyl group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylpyridine with a suitable oxidizing agent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium or nickel .
Industrial Production Methods
Industrial production of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bipyridine structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and can be conducted in the presence of catalysts like palladium or copper
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds. Substitution reactions can lead to the formation of various substituted bipyridine derivatives .
Applications De Recherche Scientifique
6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound has potential as a bioactive molecule, exhibiting antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mécanisme D'action
The mechanism of action of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, its bioactive properties are attributed to its ability to modulate cellular pathways, such as inhibiting enzymes involved in inflammation or promoting apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares a similar dihydro structure but lacks the bipyridine moiety.
1-Ethyl-2,3-dihydro-1H-indene: Similar ethyl substitution but differs in the overall ring structure.
6-Chloro-3,4-dihydro-2H-pyran: Contains a dihydro ring but with different substituents and ring composition .
Uniqueness
6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione is unique due to its bipyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of catalysis and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-(6-ethyl-4-oxo-2,3-dihydro-1H-pyridin-2-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-5-9(15)6-11(14-8)10-7-13-4-3-12(10)16/h3-5,7,11,14H,2,6H2,1H3,(H,13,16) |
Clé InChI |
JKMWUPZGFGWZDP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)CC(N1)C2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)



![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)



